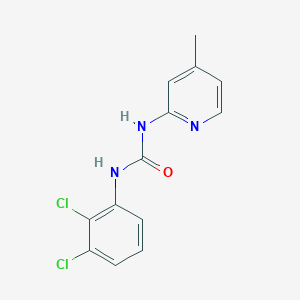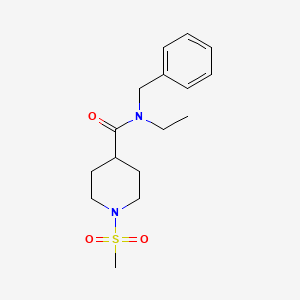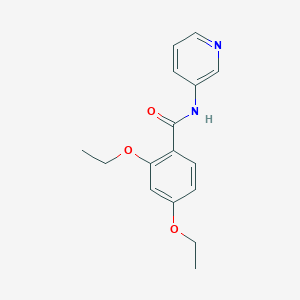
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea (DCMU) is a herbicide that inhibits photosynthesis in plants. It was first synthesized in 1954 and has been widely used in agriculture to control weeds. DCMU has also been studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea binds to the QB site in PSII, which is located on the luminal side of the thylakoid membrane. This site is responsible for the transfer of electrons from plastoquinone to the cytochrome b6f complex. By blocking this site, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea prevents the transfer of electrons and inhibits photosynthesis.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It inhibits photosynthesis, which can lead to reduced growth and yield in crops. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also induces oxidative stress and can cause damage to the chloroplast membrane. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have toxic effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is a useful tool for studying photosynthesis in plants. It is a potent inhibitor of PSII and can be used to block photosynthesis in a controlled manner. However, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also has limitations. It is toxic to many organisms and can have unintended effects on plant physiology. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is not selective for PSII and can inhibit other enzymes that use plastoquinone as a substrate.
Direcciones Futuras
There are many potential future directions for research on N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more selective inhibitors of PSII. Another area of interest is the use of N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea in combination with other herbicides to improve weed control. Additionally, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea may have applications in the development of new drugs for the treatment of diseases such as cancer, where inhibition of photosynthesis could be a useful therapeutic strategy.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized through a multistep process starting with 2,3-dichlorophenyl isocyanate and 4-methyl-2-pyridinyl amine. The reaction proceeds through a condensation reaction to yield N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been used in scientific research to study photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea blocks the transfer of electrons from water to plastoquinone, which leads to a buildup of electrons in PSII and ultimately inhibits photosynthesis.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-6-16-11(7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOWVVZFSIXSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5376392.png)
![(1R*,2R*,4R*)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5376396.png)


![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5376422.png)
![(4R)-4-{4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5376426.png)
![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5376432.png)
![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)
![6-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5376443.png)
![6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5376455.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5376468.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-phenoxybutanamide](/img/structure/B5376476.png)
![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)